Methyl 2,3-dihydro-1-hydroxy-1H-indene-5-carboxylate
Description
Methyl 2,3-dihydro-1-hydroxy-1H-indene-5-carboxylate (CAS 358751-18-5) is a bicyclic organic compound featuring a dihydroindene backbone substituted with a hydroxyl group at position 1 and a methyl ester at position 5. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis and drug discovery. The compound is commercially available with 95% purity (Combi-Blocks, MFCD13191920) . Its reactivity is influenced by the electron-withdrawing ester group and the hydrogen-bonding capability of the hydroxyl group, positioning it as a scaffold for derivatization in medicinal chemistry and materials science.
Properties
IUPAC Name |
methyl 1-hydroxy-2,3-dihydro-1H-indene-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-14-11(13)8-2-4-9-7(6-8)3-5-10(9)12/h2,4,6,10,12H,3,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRBEGWNWCOVEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,3-dihydro-1-hydroxy-1H-indene-5-carboxylate can be synthesized through various organic reactions. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. For instance, the reaction of a substituted benzaldehyde with a malonic ester in the presence of a base can yield the desired indene derivative after cyclization and esterification .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often employ continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-dihydro-1-hydroxy-1H-indene-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of Methyl 2,3-dihydro-1-oxo-1H-indene-5-carboxylate.
Reduction: Formation of Methyl 2,3-dihydro-1-hydroxy-1H-indene-5-methanol.
Substitution: Formation of various substituted indene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
Methyl 2,3-dihydro-1-hydroxy-1H-indene-5-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution, to yield different derivatives. These derivatives are crucial for developing new materials and pharmaceuticals.
Reactions Involving this compound
- Oxidation : Converts the compound into ketones or carboxylic acids.
- Reduction : Produces alcohols or amines.
- Substitution : Forms various substituted indene derivatives depending on the nucleophile used.
Biological Applications
Antimicrobial and Anticancer Properties
Research has indicated that this compound exhibits potential biological activities. Studies have shown that it possesses antimicrobial properties against various bacterial strains and anticancer effects through inhibition of tumor cell proliferation.
Case Study: Antitumor Activity
A study evaluated the antitumor effects of this compound derivatives. The results demonstrated significant inhibition of tumor growth in vitro and in vivo models, highlighting its potential as a lead structure for developing new anticancer agents.
Case Study: Antibacterial Activity
Another investigation focused on the antibacterial activity of this compound against multiple bacterial strains. The findings indicated moderate antibacterial activity, suggesting its potential use in developing new antibiotics.
Industrial Applications
Production of Specialty Chemicals
In industrial settings, this compound is utilized in producing specialty chemicals with unique properties. Its ability to serve as a building block for complex molecules makes it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of Methyl 2,3-dihydro-1-hydroxy-1H-indene-5-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural analogs of Methyl 2,3-dihydro-1-hydroxy-1H-indene-5-carboxylate, emphasizing substituent effects, synthesis routes, and applications.
Table 1: Structural and Functional Comparison of Indene Derivatives
*Estimated based on molecular formula.
Key Findings:
Substituent Effects on Reactivity and Applications Chlorine and Ketone Groups (e.g., ): The introduction of a chlorine atom and ketone (1-oxo) increases electrophilicity, making these compounds suitable for nucleophilic substitution reactions. These derivatives are often intermediates in anti-inflammatory or antiviral drug synthesis . Amino Groups (): The chiral methylamino group in Methyl (R)-2-(methylamino)-2,3-dihydro-1H-indene-5-carboxylate enables selective binding to kinase targets, highlighting its role in DDR1 inhibitor development .
Synthesis Methodologies
- Friedel-Crafts and Dieckmann Cyclization (): These classic methods are employed for constructing the indene core but require precise control to avoid epoxide byproducts.
- Solvent Engineering (): Replacing dichloromethane with n-hexane improves crystallization efficiency, demonstrating the importance of solvent choice in industrial-scale synthesis.
Divergent Applications Indole vs. Indene Cores (): Indole derivatives like Methyl 2,3-dimethyl-1H-indole-5-carboxylate exhibit distinct electronic properties due to aromatic nitrogen, favoring use in optoelectronics over indene-based analogs . Natural Product Complexity (): The prenyl and hydroxybenzyl substituents in Methyl 2-(4-hydroxybenzyl)-1,7-dihydroxy-6-(3-methylbut-2-enyl)-1H-indene-1-carboxylate suggest bioactivity akin to plant-derived terpenoids, warranting pharmacological exploration .
Biological Activity
Methyl 2,3-dihydro-1-hydroxy-1H-indene-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique indene structure that contributes to its biological activity. The presence of the hydroxyl group and the carboxylate moiety allows for various chemical interactions, making it a versatile compound in biological applications.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting growth. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. The proposed mechanism involves the modulation of signaling pathways related to cell proliferation and apoptosis, particularly through the inhibition of specific kinases involved in cancer progression .
This compound acts by interacting with molecular targets such as enzymes and receptors. This interaction can lead to the modulation of enzymatic activity or alteration of cellular signaling pathways. For instance, it may inhibit key enzymes involved in cancer cell metabolism or bacterial replication .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Antimicrobial, Anticancer | Enzyme inhibition |
| Methyl 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylate | Anticancer | Apoptosis induction |
The structural differences between these compounds influence their biological activities and mechanisms of action.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Antimicrobial Study : In a study published in Chemical and Pharmaceutical Bulletin, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting its potential as an antimicrobial agent .
- Anticancer Research : A study highlighted its efficacy against various cancer cell lines. The compound exhibited IC50 values indicating effective cytotoxicity at low concentrations, supporting its development as a therapeutic agent for cancer treatment .
- Mechanistic Insights : Investigations into its mechanism revealed that it activates apoptotic pathways while inhibiting cell cycle progression in cancer cells. This dual action underscores its potential as a multi-target therapeutic agent .
Q & A
Q. What are the common synthetic routes for Methyl 2,3-dihydro-1-hydroxy-1H-indene-5-carboxylate?
The synthesis typically involves cyclization of substituted indene precursors or functionalization of pre-formed indene scaffolds. For example, azide introduction via nucleophilic substitution (as seen in analogous compounds like methyl 2-azido derivatives) or hydroxylation via oxidation of a dihydroindene intermediate . Key steps include:
- Cyclization : Using acid catalysts to form the indene backbone.
- Esterification : Methanol under acidic conditions to introduce the methyl ester group.
- Hydroxylation : Oxidative methods (e.g., Sharpless epoxidation or hydroxylation) to install the hydroxyl group.
Reaction conditions (temperature, solvent, catalyst) must be optimized to avoid side products like over-oxidation or ester hydrolysis.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : 1H and 13C NMR are critical for confirming the indene backbone and substituents. For example, methyl ester protons appear as a singlet near δ 3.7–3.9 ppm, while hydroxyl protons may show broad signals in DMSO-d6 .
- IR Spectroscopy : Peaks at ~1700–1750 cm⁻¹ confirm the ester carbonyl, and ~3200–3500 cm⁻¹ indicates the hydroxyl group .
- HRMS : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography : For unambiguous structural confirmation, SHELX programs (e.g., SHELXL) are widely used for refinement .
Q. What safety precautions are critical when handling this compound in the lab?
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact (based on SDS for structurally similar indene derivatives) .
- Ventilation : Use fume hoods due to potential volatility or dust generation.
- Waste Disposal : Follow institutional guidelines for organic waste, especially if the compound exhibits toxicity (refer to SDS recommendations for related compounds) .
Advanced Research Questions
Q. How can one optimize the cyclization step to improve synthesis yield?
- Catalyst Screening : Test Brønsted acids (e.g., H2SO4) vs. Lewis acids (e.g., AlCl3) to identify the most efficient catalyst for ring closure .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates, while non-polar solvents (e.g., toluene) could reduce side reactions.
- Temperature Control : Lower temperatures (0–25°C) may favor selectivity, as seen in analogous syntheses of brominated indene carboxylates .
Q. What strategies resolve overlapping signals in the 1H NMR spectrum?
- Decoupling Experiments : Use 2D NMR (COSY, HSQC) to assign coupled protons, especially in the dihydroindene region .
- Solvent Optimization : Switch to deuterated DMSO to sharpen hydroxyl proton signals.
- Variable Temperature NMR : Heating the sample can reduce signal broadening caused by dynamic exchange processes.
Q. How does the hydroxyl group influence reactivity in downstream reactions?
- Steric Effects : The hydroxyl group may hinder nucleophilic attack at adjacent positions.
- Hydrogen Bonding : Can direct regioselectivity in reactions like alkylation or acylation (e.g., Mitsunobu reactions for ether formation) .
- Oxidation Sensitivity : Over-oxidation to ketones is a risk; use mild oxidizing agents (e.g., TEMPO/oxone) to preserve the hydroxyl group .
Q. How to address discrepancies in melting points between synthesized batches?
Q. What computational methods support mechanistic studies of its reactivity?
- DFT Calculations : Model transition states for hydroxyl group participation in reactions (e.g., SN2 substitutions).
- Molecular Dynamics : Simulate solvent effects on reaction pathways.
- Docking Studies : If the compound has biological activity, predict binding modes using software like AutoDock .
Data Contradiction Analysis
Q. How to troubleshoot unexpected by-products in the synthesis?
- Reaction Monitoring : Use in situ FTIR or LC-MS to identify intermediates.
- Isolation and Characterization : Purify by-products via column chromatography (silica gel, hexane/EtOAc gradients) and analyze via NMR/HRMS .
- Mechanistic Reassessment : Consider alternative pathways (e.g., radical vs. ionic mechanisms) if intermediates deviate from expected structures.
Q. Why might X-ray crystallography fail for this compound, and how to mitigate this?
- Crystal Growth Challenges : Use vapor diffusion (e.g., ether diffusion into a DCM solution) to slow crystallization.
- Twinned Crystals : Reprocess data with SHELXL’s TWIN command to resolve twinning .
- Low Diffraction Quality : Heavy-atom derivatization (e.g., bromine substitution) may enhance scattering .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
